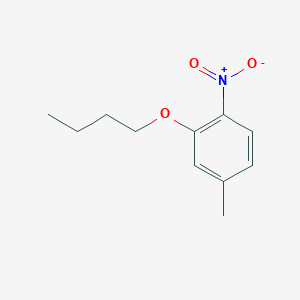

2-Butoxy-4-methyl-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101212-86-6 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-butoxy-4-methyl-1-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-11-8-9(2)5-6-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

DJKJFPPVKRPLKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Butoxy 4 Methyl 1 Nitrobenzene

Retrosynthetic Analysis for 2-Butoxy-4-methyl-1-nitrobenzene Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are logical.

Route A: C-O Bond Disconnection (Ether Synthesis)

This approach involves disconnecting the ether bond as the final key step. This leads to a butoxy nucleophile (or its synthetic equivalent) and a substituted aromatic electrophile. The precursor would be an activated phenol (B47542) or an aryl halide.

Disconnection 1 (C-O): This pathway retrosynthetically cleaves the aryl ether bond, suggesting a reaction between a butoxide anion and an aromatic ring bearing the nitro and methyl groups. The key precursors would be 4-methyl-2-nitrophenol (B89549) and a butyl halide (e.g., 1-bromobutane) or, alternatively, 1-halo-4-methyl-2-nitrobenzene (e.g., 1-chloro-2-methyl-4-nitrobenzene) and sodium butoxide. This strategy places the ether synthesis as the final step.

Route B: C-N Bond Disconnection (Nitration)

The second major strategy involves introducing the nitro group onto a pre-formed aryl ether. This disconnection points to an electrophilic aromatic substitution reaction.

Disconnection 2 (C-N): This pathway involves the nitration of an alkoxy-substituted toluene (B28343). The immediate precursor would be 2-butoxy-4-methylbenzene . This precursor would then be subjected to nitration. The success of this route hinges on the ability to control the regioselectivity of the nitration to favor the desired isomer.

Both routes offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials and the desired control over isomer formation.

Classical and Contemporary Approaches to Aryl Ether Synthesis

The formation of the aryl ether bond is a cornerstone of this synthesis. Both traditional and modern methods can be applied, each with its own set of advantages and limitations, particularly when dealing with nitro-substituted aromatic systems.

Williamson Ether Synthesis in the Context of Nitro-substituted Aromatics

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It typically involves the SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the most viable Williamson approach involves the reaction of the sodium or potassium salt of 4-methyl-2-nitrophenol with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The phenoxide is generated by treating the phenol with a suitable base like sodium hydroxide (B78521) or potassium carbonate.

The alternative, reacting sodium butoxide with a substrate like 1-chloro-2-methyl-4-nitrobenzene, is generally less efficient under classical SN2 conditions. francis-press.com The direct nucleophilic aromatic substitution (SNAr) on the aryl halide is possible, but often requires harsh conditions. However, the presence of the electron-withdrawing nitro group ortho and para to the halogen can activate the ring towards SNAr, making this pathway more feasible than on an unactivated aryl halide.

Table 1: Williamson Ether Synthesis Precursor Options This is an interactive table. You can sort and filter the data.

| Aryl Precursor | Alkylating Agent | Base | General Feasibility |

|---|---|---|---|

| 4-Methyl-2-nitrophenol | 1-Bromobutane | K₂CO₃ | High (Classic SN2 on alkyl halide) |

Transition Metal-Catalyzed Etherification Reactions

Modern organic synthesis often employs transition metal catalysts to facilitate the formation of C-O bonds under milder conditions and with broader substrate scope than classical methods. nih.gov

Ullmann Condensation: This copper-catalyzed reaction is a traditional method for forming aryl ethers, particularly from aryl halides that are unreactive in SNAr reactions. The synthesis of this compound could be achieved by reacting 1-halo-4-methyl-2-nitrobenzene with butanol in the presence of a copper catalyst and a base.

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a powerful tool for aryl ether synthesis. nih.gov It involves the reaction of an aryl halide or triflate with an alcohol. nih.govglobalauthorid.com The synthesis of the target molecule would involve coupling 1-bromo-4-methyl-2-nitrobenzene with butanol using a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine). This method is known for its high functional group tolerance. nih.gov

Nickel-Catalyzed Etherification: Recent advancements have also demonstrated the utility of nickel catalysts for C-O bond formation, sometimes initiated by visible light, offering an alternative to palladium. acs.org

These catalyzed reactions are particularly advantageous when using an aryl halide precursor, often providing higher yields and requiring less stringent conditions than the uncatalyzed SNAr. organic-chemistry.org

Nitration Strategies for Alkoxy-substituted Toluenes

This synthetic approach focuses on installing the nitro group onto the 2-butoxy-4-methylbenzene precursor. The key challenge in this route is achieving the correct regiochemistry.

Regioselectivity and Control in Aromatic Nitration

In the electrophilic nitration of 2-butoxy-4-methylbenzene, the directing effects of the existing substituents determine the position of the incoming nitro group.

Butoxy Group: As an alkoxy group, it is a powerful activating group and is ortho-, para-directing.

Methyl Group: This is a weaker activating group, which is also ortho-, para-directing.

The powerful activating and directing effect of the butoxy group will dominate the reaction. byjus.com The positions ortho and para to the butoxy group are C1, C3, and C5. The position para to the butoxy group (C5) is already occupied by the methyl group. Therefore, nitration is directed to the positions ortho to the butoxy group (C1 and C3). The desired product requires nitration at the C1 position. The C3 position is sterically less hindered, but the electronic influence of the para-methyl group could also play a role.

Standard nitration of toluene with a mixture of nitric and sulfuric acid typically yields a mixture of ortho and para isomers. cerritos.edu For the more activated 2-butoxy-4-methylbenzene, such strong conditions could lead to a mixture of mononitrated products and potentially dinitration. Zeolite catalysts have been shown to influence the regioselectivity of toluene nitration, often favoring the para-isomer due to shape selectivity within the catalyst pores. uncw.educardiff.ac.uk A similar strategy could potentially be employed to control the outcome of the nitration of 2-butoxy-4-methylbenzene.

Mild Nitrating Agent Applications

Given the activated nature of the 2-butoxy-4-methylbenzene precursor, using milder nitrating agents is crucial to prevent over-reaction and improve selectivity. Traditional mixed acid (HNO₃/H₂SO₄) is often too harsh for highly activated substrates. cardiff.ac.uk

Several milder alternatives have been developed:

Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendly nitrating agent that can be used under neutral or mildly acidic conditions, often in solvents like dichloromethane (B109758) or even liquefied gases. nih.gov

Acetyl Nitrate (B79036): Formed in situ from nitric acid and acetic anhydride (B1165640), this reagent can provide more selective nitration of certain arenes. researchgate.net

Metal Nitrates with Lewis Acids: Systems using metal nitrates in the presence of a Lewis acid or an acid anhydride can generate the nitronium ion under controlled conditions. google.com

N-Nitro-heterocycles: Reagents like N-nitropyrazoles have been developed as powerful yet controllable sources of the nitronium ion, enabling nitration of a wide range of substrates under mild conditions. nih.gov

The use of these milder reagents can be critical for achieving the desired mononitration at the correct position without significant by-product formation. researchgate.netresearchgate.net

Table 2: Examples of Mild Nitrating Systems This is an interactive table. You can sort and filter the data.

| Nitrating Agent/System | Typical Conditions | Key Features |

|---|---|---|

| N₂O₅ | CH₂Cl₂ or liquefied 1,1,1,2-tetrafluoroethane | Eco-friendly, minimal acidic waste. nih.gov |

| Acetyl Nitrate (HNO₃/Ac₂O) | Acetic Anhydride solvent | More selective than mixed acid for some substrates. researchgate.net |

| N-Nitropyrazole / Yb(OTf)₃ | Organic solvent, room temp to 80 °C | Controllable, good for complex molecules. nih.gov |

Sequential Functionalization Pathways for this compound Synthesis

Two primary sequential functionalization pathways are considered for the synthesis of this compound. These routes are designed based on the directing effects of the substituents on the aromatic ring.

Pathway A: Williamson Ether Synthesis followed by Nitration

This pathway commences with the etherification of a substituted phenol, followed by the introduction of the nitro group.

Step 1: Williamson Ether Synthesis of 4-methylphenol. The synthesis begins with 4-methylphenol (p-cresol), which is deprotonated by a base to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction (SN2) with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) to yield 4-butoxy-1-methylbenzene. Typical bases used include sodium hydroxide or potassium carbonate. byjus.comchegg.comyoutube.com The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

Step 2: Nitration of 4-butoxy-1-methylbenzene. The intermediate, 4-butoxy-1-methylbenzene, is then nitrated. The butoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. chem-soc.sinih.gov Due to the steric hindrance of the butoxy group, nitration is expected to occur primarily at the position ortho to the butoxy group, which is also meta to the methyl group, leading to the desired product, this compound. Traditional nitrating conditions involve a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. chem-soc.sinih.gov

Pathway B: Nucleophilic Aromatic Substitution

This alternative route involves the initial presence of the nitro and methyl groups on the aromatic ring, followed by the introduction of the butoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of a suitable precursor. A plausible starting material for this pathway is a 2-halo-4-methyl-1-nitrobenzene, such as 2-chloro-4-methyl-1-nitrobenzene or 2-bromo-4-methyl-1-nitrobenzene. These precursors can be synthesized from 4-methylaniline (p-toluidine) through a sequence of reactions. For instance, protection of the amine, followed by bromination and subsequent nitration can yield the desired halo-nitro-toluene derivative. libretexts.org

Step 2: Nucleophilic Aromatic Substitution. The 2-halo-4-methyl-1-nitrobenzene is then reacted with sodium butoxide. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. pressbooks.pubmasterorganicchemistry.comlibretexts.org In this case, the halogen at the 2-position is ortho to the nitro group, making it susceptible to displacement by the butoxide nucleophile to form this compound. This reaction is typically carried out in a polar aprotic solvent.

| Pathway | Starting Material | Intermediate | Key Reactions | Anticipated Outcome |

| A | 4-methylphenol | 4-butoxy-1-methylbenzene | Williamson Ether Synthesis, Electrophilic Aromatic Nitration | Formation of the desired product is favored due to the directing effects of the butoxy and methyl groups. |

| B | 2-halo-4-methyl-1-nitrobenzene | Not applicable | Nucleophilic Aromatic Substitution | The strong electron-withdrawing nitro group facilitates the displacement of the ortho-halogen by the butoxide. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign by reducing waste, using safer reagents and solvents, and improving energy efficiency.

Green Alternatives for Williamson Ether Synthesis:

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide, allowing the reaction to be carried out in a biphasic system (e.g., water and an organic solvent) or even under solvent-free conditions. crdeepjournal.orgresearchgate.net This reduces the need for anhydrous and often hazardous organic solvents. crdeepjournal.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of Williamson ether synthesis, leading to shorter reaction times and often improved yields. byjus.comrsc.org This method is more energy-efficient compared to conventional heating. gordon.edu

Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally friendly alternatives such as polyethylene (B3416737) glycol (PEG) or cyclopentyl methyl ether (CPME) can reduce the environmental impact of the synthesis. nih.govacsgcipr.orgacs.org

Green Alternatives for Nitration:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or sulfated zirconia, can replace corrosive and hazardous concentrated sulfuric acid. serdp-estcp.milmrs-k.or.krresearchgate.netrsc.org These catalysts are often recyclable, which minimizes waste. researchgate.netresearchgate.net They can also offer improved regioselectivity. serdp-estcp.milrsc.org

Ionic Liquids: Ionic liquids can serve as both catalysts and solvents for nitration reactions. nih.govresearchgate.netchemrj.org They are non-volatile and can often be recycled, reducing the release of volatile organic compounds (VOCs).

Alternative Nitrating Agents: Using less hazardous nitrating agents, such as metal nitrates (e.g., calcium nitrate or copper(II) nitrate) in the presence of a co-acid like acetic acid, can be a safer alternative to the traditional nitric acid/sulfuric acid mixture, especially in microwave-assisted reactions. gordon.eduorientjchem.orgresearchgate.neticm.edu.pl

Green Alternatives for Nucleophilic Aromatic Substitution:

Greener Solvents: For SNAr reactions, greener solvent alternatives to traditional dipolar aprotic solvents are being explored. These include polyethylene glycol (PEG) and the bio-based solvent Cyrene. nih.govacsgcipr.org Water can also be used as a solvent for SNAr reactions, often with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). rsc.org

| Reaction Type | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Williamson Ether Synthesis | Strong base in anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) | Phase-transfer catalysis, Microwave assistance, Greener solvents (e.g., PEG, CPME) | Reduced use of hazardous solvents, lower energy consumption, shorter reaction times. byjus.comcrdeepjournal.orgrsc.org |

| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts (e.g., zeolites), Ionic liquids, Metal nitrates with acetic acid | Avoids corrosive and hazardous acids, recyclable catalysts, improved regioselectivity. serdp-estcp.milrsc.orgresearchgate.net |

| Nucleophilic Aromatic Substitution | Polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., PEG, Cyrene), Aqueous systems with additives | Reduced toxicity and environmental impact of solvents. rsc.orgnih.govacsgcipr.org |

Chemical Reactivity and Transformation Studies of 2 Butoxy 4 Methyl 1 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 2-Butoxy-4-methyl-1-nitrobenzene

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. The butoxy and methyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the nitro group is strongly deactivating and directs incoming groups to the meta position. chemguide.co.uk In this specific molecule, the positions are numbered starting from the carbon bearing the nitro group as C1. The butoxy group is at C2 and the methyl group is at C4.

The activating, ortho, para-directing influence of the butoxy group is exerted on positions 3 and 5. Similarly, the methyl group activates positions 3 and 5. The deactivating nitro group directs to positions 3 and 5. Consequently, the directing effects of all three substituents converge, making positions 3 and 5 the most favorable sites for electrophilic attack.

Halogenation, such as bromination or chlorination, is a typical electrophilic aromatic substitution reaction. For this compound, this reaction would require a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The electrophile generated (e.g., Br⁺) will preferentially attack the positions most activated and least deactivated by the existing groups.

Given the concerted directing effects, the expected regiochemical outcome is the substitution at either position 3 or 5. This would lead to a mixture of two main isomeric products:

3-Halo-2-butoxy-4-methyl-1-nitrobenzene

5-Halo-2-butoxy-4-methyl-1-nitrobenzene

The mechanism is consistent with the general pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) before the loss of a proton restores aromaticity. chemguide.co.uk

Table 1: Predicted Products of Halogenation

| Reactant | Reagents | Predicted Major Products |

| This compound | Br₂, FeBr₃ | 3-Bromo-2-butoxy-4-methyl-1-nitrobenzene & 5-Bromo-2-butoxy-4-methyl-1-nitrobenzene |

| This compound | Cl₂, AlCl₃ | 3-Chloro-2-butoxy-4-methyl-1-nitrobenzene & 5-Chloro-2-butoxy-4-methyl-1-nitrobenzene |

While halogenation is feasible, other common electrophilic aromatic substitution reactions like sulfonation and Friedel-Crafts acylation face significant hurdles with this compound as the substrate.

Sulfonation: This reaction, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), is reversible. libretexts.org Although the directing groups favor substitution at positions 3 and 5, the harsh acidic conditions may lead to side reactions, including potential cleavage of the butoxy ether linkage.

Friedel-Crafts Acylation: This reaction, which introduces an acyl group (R-C=O) onto the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is generally ineffective on strongly deactivated aromatic rings. libretexts.orglibretexts.org The presence of the powerful electron-withdrawing nitro group makes the benzene (B151609) ring electron-deficient and thus not nucleophilic enough to attack the acylium ion electrophile. reddit.com Even though the butoxy and methyl groups are activating, their effect is often insufficient to overcome the strong deactivation by the nitro group, leading to no reaction under standard conditions. libretexts.org Forcing conditions, such as higher temperatures, may lead to decomposition of the acylium ion electrophile. reddit.com

Table 2: Feasibility of EAS Reactions

| Reaction Type | Reagents | Feasibility & Considerations |

| Sulfonation | H₂SO₄, SO₃ | Possible, but harsh acidic conditions may cause side reactions like ether cleavage. The reaction is reversible. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally fails. The nitro group strongly deactivates the ring, making it unreactive toward the acylium ion electrophile. libretexts.orgreddit.com |

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The nitro group in this compound serves as a powerful activator for this type of transformation, particularly for leaving groups located at the ortho or para positions. byjus.com

In this compound, the butoxy group is situated at the C2 position, which is ortho to the activating nitro group at C1. This positioning makes the butoxy group a potential leaving group in an SₙAr reaction. A strong nucleophile can attack the carbon atom attached to the butoxy group, leading to its displacement.

This pathway is well-documented for analogous systems. For instance, studies on 2,4-dimethoxynitrobenzene have shown that an alkoxy group at a position activated by a nitro group can be displaced by another nucleophile, such as a different alkoxide, in a transetherification reaction. researchgate.net This proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Therefore, reacting this compound with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) would be expected to yield 2-Methoxy-4-methyl-1-nitrobenzene.

The success and rate of the SₙAr reaction are critically dependent on the electronic roles of the nitro and butoxy groups.

Nitro Group (-NO₂): As a potent electron-withdrawing group, it activates the aromatic ring toward nucleophilic attack. It achieves this by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction. byjus.comorganicchemistrytutor.com

Butoxy Group (-OC₄H₉): In the context of SₙAr, the butoxy group functions as the leaving group. Its departure is facilitated by its position ortho to the activating nitro group. While alkoxides are not typically considered excellent leaving groups in aliphatic substitution, in SₙAr the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. organicchemistrytutor.com

Table 3: Roles of Substituents in Nucleophilic Aromatic Substitution

| Substituent | Position | Role in SₙAr Reaction |

| Nitro Group | C1 | Activating Group: Strongly withdraws electron density, making the ring electrophilic and stabilizing the anionic Meisenheimer intermediate. wikipedia.org |

| Butoxy Group | C2 | Leaving Group: Located in an activated ortho position, allowing it to be displaced by an incoming nucleophile. researchgate.net |

| Methyl Group | C4 | Spectator Group: Has a minor electronic effect in this context and does not directly participate in the SₙAr mechanism. |

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations of nitroaromatic compounds. This reaction converts the electron-withdrawing, deactivating nitro group into an electron-donating, activating amino group (-NH₂), profoundly altering the chemical properties of the aromatic ring. For this compound, this reduction yields the corresponding aniline (B41778), 2-Butoxy-4-methylaniline (B3148275) .

A variety of reducing agents and conditions can accomplish this transformation with high efficiency. The choice of reagent can be tailored to be compatible with other functional groups in the molecule. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. This is often a clean and high-yielding method.

Metal-Acid Reductions: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). For example, a mixture of iron powder and HCl is a common and cost-effective reagent system. Tin(II) chloride (SnCl₂) in concentrated HCl is another reliable option.

Other Reagents: Other systems, such as sodium borohydride (B1222165) (NaBH₄) with a suitable catalyst or transfer hydrogenation using reagents like hydrazine (B178648) (N₂H₄) with a catalyst, can also be employed. mdpi.comrsc.org For instance, the reduction of a similar compound, 2-Bromo-4-Methyl-1-nitro-benzene, has been reported using an Fe₂O₃/NGr@C catalyst with carbon monoxide. chemicalbook.com

Table 4: Common Reagent Systems for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Product from this compound |

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, room temp. to moderate heat | 2-Butoxy-4-methylaniline |

| Fe, HCl | Ethanol/water solvent, reflux | 2-Butoxy-4-methylaniline |

| SnCl₂·2H₂O, HCl | Ethanol solvent, reflux | 2-Butoxy-4-methylaniline |

| NaBH₄, Catalyst (e.g., Cu@C) | Ethanol solvent, room temperature | 2-Butoxy-4-methylaniline mdpi.com |

| N₂H₄·H₂O, Catalyst (e.g., CdS/MOF) | Various solvents, room temperature, light irradiation | 2-Butoxy-4-methylaniline rsc.org |

Catalytic Hydrogenation Methodologies

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. Catalytic hydrogenation is a widely employed method for converting aromatic nitro compounds into their corresponding anilines, which are valuable industrial intermediates. masterorganicchemistry.com This process typically involves the use of a metal catalyst and a source of hydrogen.

The choice of catalyst and reaction conditions significantly impacts the efficiency of the hydrogenation. Common catalysts include noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru), often supported on materials like carbon. masterorganicchemistry.comresearchgate.net Non-noble metals like nickel (Ni), iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are also effective. masterorganicchemistry.com

Research on the hydrogenation of substituted nitrobenzenes shows that the nature and position of the substituents on the aromatic ring play a crucial role in the reaction rate. For instance, studies using a Ru/CMK-3 catalyst for the hydrogenation of various nitrobenzene (B124822) derivatives revealed that electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), particularly at the ortho position, enhance the conversion rate. researchgate.net Given that this compound possesses an electron-donating butoxy group at the ortho position to the nitro group, a high conversion rate to 2-Butoxy-4-methylaniline would be expected under similar catalytic conditions.

Table 1: Catalytic Hydrogenation of Substituted Nitrobenzenes with Ru/CMK-3 Catalyst This table presents findings from related compounds to infer the reactivity of this compound.

| Substrate | Solvent | Conversion (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| o-Methoxynitrobenzene | Ethanol | 100 | 409.4 | researchgate.net |

| o-Nitrotoluene | Ethanol | 93.8 | - | researchgate.net |

| p-Methoxynitrobenzene | Ethanol | 100 (in 2.5 h) | - | researchgate.net |

| m-Nitrotoluene | Ethanol | 28.1 | - | researchgate.net |

The reaction proceeds through a series of intermediates, typically involving the formation of a nitrosobenzene (B162901) and a hydroxylamine (B1172632) species before yielding the final amine product. rsc.org The solvent can also influence the reaction's activity and selectivity. researchgate.net

Selective Chemical Reduction to Amino and Hydroxylamine Derivatives

While catalytic hydrogenation often leads to the complete reduction of the nitro group to an amine, selective chemical reducing agents can be employed to isolate intermediate products like hydroxylamines. The reduction of a nitro group is a stepwise process, and controlling the reaction conditions allows for the formation of different functionalities. rsc.orgnumberanalytics.com

The typical reduction pathway is as follows: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine) numberanalytics.com

Different reaction mechanisms can be involved. The direct route involves the formation of N-phenylhydroxylamine as a key intermediate which is then reduced to aniline. rsc.org An alternative, indirect pathway involves the condensation of the nitroso intermediate with the hydroxylamine intermediate to form an azoxybenzene (B3421426) compound, which can then be further reduced to the amine. rsc.org

The selection of the reducing agent and the control of reaction parameters such as pH and temperature are critical for achieving selectivity. For example, reducing agents like zinc dust in a neutral medium (e.g., ammonium (B1175870) chloride solution) are known to favor the formation of hydroxylamines from nitroarenes. In contrast, more powerful reducing conditions, such as tin or iron in concentrated hydrochloric acid, typically result in the formation of the amine. masterorganicchemistry.com

Table 2: Products from Selective Reduction of Nitroaromatic Compounds

| Reagent/Condition | Major Product | Reference |

|---|---|---|

| Zn, H₂O, NH₄Cl | Arylhydroxylamine | numberanalytics.com |

| Fe, Sn, or Zn in H⁺ | Arylamine | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Arylamine | masterorganicchemistry.com |

For this compound, careful selection of these conditions would enable the selective synthesis of either 2-Butoxy-4-methyl-N-phenylhydroxylamine or the fully reduced 2-Butoxy-4-methylaniline.

Butoxy Ether Cleavage and Functional Group Interconversions

The butoxy ether group in this compound can be cleaved under specific reaction conditions. The cleavage of aryl alkyl ethers is a significant reaction in organic synthesis, often requiring harsh reagents like strong acids (e.g., HBr, HI). The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack on the alkyl carbon or, if a stable carbocation can be formed, an Sₙ1-type cleavage. youtube.com For a butyl ether, heating with a strong acid would likely lead to the formation of 2-hydroxy-5-methyl-nitrobenzene (a nitrocresol derivative) and a butene isomer via an elimination pathway from the butyl carbocation. youtube.com

More recent methodologies have focused on transition-metal-catalyzed C–O bond cleavage. Nickel-based catalytic systems, for example, have been developed for the reductive cleavage of aryl alkyl ethers. rsc.orgrsc.org Some of these systems are particularly noteworthy as they can operate in the absence of an external reductant, with the alkoxy group itself serving as an internal source of hydrogen. rsc.orgrsc.org Another approach involves the use of lithium metal for the reductive cleavage of aryl ethers, which can lead to the formation of aryllithium species. nih.gov

Table 3: Methods for Aryl Alkyl Ether Cleavage

| Method | Reagents | Product from Aryl-O-Alkyl | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Strong Acid (HBr, HI, H₂SO₄) + Heat | Phenol (B47542) + Alkyl Halide/Alkene | youtube.com |

| Nickel-Catalyzed Reductive Cleavage | Ni catalyst, often with a ligand | Arene (Ar-H) | rsc.orgrsc.org |

These ether cleavage reactions provide a route to convert the butoxy-substituted nitroarene into a phenolic derivative, which can then undergo further functionalization.

Oxidative Transformations of this compound

The methyl group on the aromatic ring of this compound is susceptible to oxidation. The oxidation of the methyl group in nitrotoluene isomers has been studied extensively and can yield a range of products depending on the oxidizing agent and reaction conditions. wikipedia.org

Common oxidation products include the corresponding benzoic acid, benzaldehyde, or benzyl (B1604629) alcohol. For example, the oxidation of 4-nitrotoluene (B166481) can lead to 4-nitrobenzoic acid, 4-nitrobenzaldehyde, or 4,4'-dinitrobibenzyl. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the methyl group to a carboxylic acid. epa.govresearchgate.net Milder conditions or specific catalysts, such as metalloporphyrins, can be used to achieve higher selectivity for the aldehyde. acs.org Biocatalytic methods using enzymes like toluene (B28343) dioxygenase have also been shown to oxidize the methyl group of nitrotoluenes to the corresponding benzyl alcohols. nih.gov

The aromatic ring itself, being activated by the electron-donating butoxy group, could also be susceptible to oxidation, potentially leading to ring-opened products or the formation of quinone-like structures under harsh conditions. numberanalytics.com

Table 4: Oxidation Products of Substituted Toluenes

| Substrate | Oxidizing Agent/Catalyst | Product(s) | Reference |

|---|---|---|---|

| 4-Nitrotoluene | Various | 4-Nitrobenzoic acid, 4-Nitrobenzaldehyde | wikipedia.org |

| p-Nitrotoluene | O₂, Metalloporphyrin catalyst | p-Nitrobenzoic acid | acs.org |

| o-Nitrotoluene | Nitric Acid | o-Nitrobenzoic acid, Picric acid | epa.gov |

Applying these findings, the methyl group of this compound could be selectively oxidized to a formyl or carboxyl group, yielding 2-Butoxy-1-nitro-4-benzaldehyde or 2-Butoxy-1-nitro-4-benzoic acid, respectively.

Photochemical Reactivity of this compound and Related Compounds

Nitroaromatic compounds exhibit rich and complex photochemical behavior upon absorption of UV-visible light. nih.govusp.br The photochemistry of nitrobenzene, the parent compound, involves excitation to singlet and triplet states, which can lead to various reactions, including the photorelease of nitrogen oxides (NO, NO₂) and atomic oxygen. usp.brnih.gov

Another significant photochemical reaction of nitroarenes is reductive coupling. Under certain conditions, irradiation of nitrobenzene derivatives can lead to the formation of azoxybenzenes. rsc.org This reaction can proceed without a catalyst or additives, driven solely by light energy. rsc.org

Furthermore, recent studies have explored the use of photocatalysis for the transformation of nitroaromatics. For example, the selective reduction of nitrobenzene derivatives to their corresponding anilines has been achieved using heterogeneous photocatalysts like PbBiO₂X (X = Cl, Br) and visible (blue) light. rsc.org This "green chemistry" approach offers a clean and complete conversion under mild conditions. rsc.org

The specific photochemical pathways for this compound would depend on factors like the irradiation wavelength, the solvent, and the presence of other reactive species. However, based on the reactivity of related compounds, potential photoreactions could include reduction of the nitro group, coupling to form an azoxy derivative, or even cleavage of the C-N bond. The solvent environment is known to play a critical role; for instance, in aqueous solutions, the deactivation of the excited state of nitrobenzene through vibrational energy transfer can quench the formation of photoproducts. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butoxy 4 Methyl 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. numberanalytics.com For complex aromatic systems like 2-Butoxy-4-methyl-1-nitrobenzene, NMR offers a detailed roadmap of its molecular framework.

Proton (1H) NMR Spectral Analysis Methodologies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In this compound, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the nitro, butoxy, and methyl substituents. The electron-withdrawing nitro group deshields adjacent protons, shifting their signals downfield, while the electron-donating butoxy and methyl groups cause upfield shifts for nearby protons. stackexchange.com The splitting patterns (e.g., doublets, triplets) of these aromatic signals, governed by spin-spin coupling, reveal the relative positions of the protons on the benzene (B151609) ring. fiveable.me

The butoxy group's protons also produce characteristic signals. The triplet for the terminal methyl group (CH₃), the sextet for the adjacent methylene (B1212753) group (CH₂), the quintet for the next methylene group (CH₂), and the triplet for the methylene group attached to the oxygen atom (OCH₂) provide a clear signature of the butyl chain. The integration of these signals confirms the number of protons in each unique environment.

Carbon-13 (13C) NMR Structural Assignment Approaches

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the nitro group (C-1) is heavily deshielded, appearing at a high chemical shift. Conversely, the carbon attached to the butoxy group (C-2) is shielded. The positions of the other aromatic carbons (C-3, C-4, C-5, and C-6) and the methyl carbon are also determined by the combined electronic effects of the substituents. stackexchange.com The signals for the four distinct carbons of the butoxy group can be readily assigned based on their chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For instance, cross-peaks in the COSY spectrum would connect the signals of adjacent protons in the butoxy chain and adjacent protons on the aromatic ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com It allows for the unambiguous assignment of which protons are bonded to which carbons. For example, the proton signal of the methyl group will show a cross-peak with the corresponding methyl carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: Aromatic compounds exhibit characteristic C-H stretching vibrations around 3030 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. openstax.org For this compound, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are expected around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-O stretching of the butoxy ether linkage will appear in the 1250-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butoxy and methyl groups will be observed in the 2960-2850 cm⁻¹ range. scirp.org

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the nitro group are typically strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. fiveable.me

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₅NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve:

Loss of the butoxy side chain or parts of it (e.g., loss of a butyl radical, butene).

Loss of the nitro group (NO₂) or nitric oxide (NO).

Cleavage of the ether bond.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would be a pivotal technique for confirming the structure of this compound by analyzing the fragmentation of a selected precursor ion. The fragmentation pathways are predictable based on the functional groups present: the nitro group, the aromatic ring, the methyl substituent, and the butoxy side chain.

Upon ionization, likely forming a molecular ion (M+•), the initial fragmentation in an MS/MS experiment would be expected to follow several key pathways characteristic of nitroaromatic compounds and alkyl aryl ethers. Common fragmentation of nitroaromatics involves the loss of nitro-group-related species. acs.orgresearchgate.net For ethers, cleavage of the C-O bond and alpha-cleavage within the alkyl chain are typical. libretexts.orgyoutube.com

Expected fragmentation patterns would include:

Loss of the butoxy group: Cleavage of the ether bond could result in the loss of a butoxy radical (•OC4H9) or butene (C4H8) via a rearrangement, leading to a prominent fragment ion.

Cleavage within the butoxy chain: Alpha-cleavage next to the ether oxygen is a common fragmentation pathway for ethers and would result in the loss of a propyl radical (•C3H7), leading to a stable oxonium ion. youtube.com Further fragmentation could involve sequential loss of ethylene (B1197577) (C2H4).

Loss of nitro group components: Characteristic losses from the nitro group would include the elimination of a nitro radical (•NO2) or a neutral nitric oxide molecule (NO). acs.orgnih.gov

Ring-based fragmentation: The aromatic ring itself could undergo fragmentation, although this typically requires higher energy.

These predicted fragmentation patterns are summarized in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| 209 (M+•) | 153 | C4H8 (Butene) | McLafferty-type rearrangement of the butoxy group. |

| 163 | NO2 | Loss of the nitro group. | |

| 179 | NO | Loss of nitric oxide. | |

| 166 | C3H7 (Propyl radical) | Alpha-cleavage of the butoxy chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) chromophore. Nitrobenzene itself exhibits characteristic absorption bands in the ultraviolet region. nih.govacs.org A weak n-π* transition, primarily localized on the nitro group, is typically observed at longer wavelengths (around 340-355 nm), while more intense π-π* transitions involving the entire aromatic system occur at shorter wavelengths (around 250-280 nm). acs.orgresearchgate.netrsc.org

The presence of the butoxy and methyl groups, both being electron-donating substituents, would likely cause a bathochromic (red) shift in the π-π* absorption band compared to unsubstituted nitrobenzene. stackexchange.com This is due to the interaction of the lone pairs of the ether oxygen and the inductive effect of the methyl group with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO). The solvent polarity would also influence the position of the absorption maxima; polar solvents are known to cause shifts in the n-π* and π-π* bands of nitroaromatic compounds. nih.govacs.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore | Expected Intensity |

|---|---|---|---|

| n-π | ~340-360 | Nitro group (-NO2) | Weak |

| π-π | ~260-290 | Substituted benzene ring | Strong |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

In the absence of publicly available crystallographic data for this compound, a hypothetical solid-state structure can be postulated. If the compound can be crystallized, X-ray crystallography would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic-Spectroscopic Coupling Methodologies (e.g., GC-MS, LC-MS)

Coupled chromatographic-spectroscopic techniques are essential for the separation and identification of compounds like this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, this compound should be amenable to analysis by GC-MS. nih.govnih.govyoutube.com The compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or mid-polar column would likely be suitable. Following separation, the compound would enter the mass spectrometer, where an electron ionization (EI) mass spectrum would be generated. This spectrum would show the molecular ion peak and a characteristic fragmentation pattern, as described in the MS/MS section, which could be compared to a library of spectra for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if the compound were part of a more complex or non-volatile matrix. acs.orgresearchgate.netbohrium.com Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would be a standard approach for separation. Detection by MS would likely employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), although nitroaromatic compounds can sometimes be challenging to ionize efficiently. researchgate.net LC-MS/MS could then be used for highly selective and sensitive quantification and structural confirmation. researchgate.net

Table 3: Predicted Chromatographic Behavior

| Technique | Expected Behavior | Key Parameters for Method Development |

|---|---|---|

| GC-MS | Elution at a moderate retention time on a non-polar column. | Injector temperature, column temperature program, carrier gas flow rate. |

| LC-MS | Good retention on a C18 column with a high organic content mobile phase. | Mobile phase composition and gradient, column type, ionization source parameters. |

Computational and Theoretical Chemistry Investigations of 2 Butoxy 4 Methyl 1 Nitrobenzene

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are workhorses in this field. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying substituted benzenes. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to find the minimum energy conformation of a molecule.

For 2-Butoxy-4-methyl-1-nitrobenzene, calculations would begin by defining an initial structure. The optimization process then systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy state on the potential energy surface. Studies on related molecules, such as 4-methyl-3-nitrobenzoic acid and 1,4-dichloro-2-nitrobenzene, have successfully used DFT with basis sets like 6-311++G to compute optimized geometries that align well with experimental data. researchgate.netresearchgate.net

The geometry of the benzene (B151609) ring is expected to show slight distortions from a perfect hexagon due to the electronic effects of the substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which can influence the C-C bond lengths within the ring and the C-N bond length. researchgate.net The butoxy and methyl groups, being electron-donating, will also contribute to the final geometry. The flexibility of the butoxy group's alkyl chain requires careful conformational analysis to find the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT studies of related molecules)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N Bond Length | ~1.48 - 1.49 Å | Bond connecting the nitro group to the benzene ring. |

| N-O Bond Lengths | ~1.22 - 1.23 Å | Bonds within the nitro group. |

| C-O Bond Length (Butoxy) | ~1.36 - 1.37 Å | Bond connecting the butoxy oxygen to the ring. |

| C-C Bond Length (Ring) | ~1.38 - 1.41 Å | Aromatic C-C bonds, showing slight variation. |

| C-H Bond Length (Methyl) | ~1.08 - 1.09 Å | Bonds within the methyl group. |

| C-N-O Bond Angle | ~117° - 118° | Angle within the nitro substituent. |

Note: These values are illustrative and based on computational studies of similar nitroaromatic compounds.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-donating butoxy and methyl groups. The LUMO, conversely, is anticipated to be centered predominantly on the electron-withdrawing nitro group. researchgate.net This separation of frontier orbitals is characteristic of many donor-acceptor substituted aromatic systems. The energy of the HOMO is related to the ionization potential, indicating susceptibility to electrophilic attack, while the LUMO's energy relates to the electron affinity, suggesting susceptibility to nucleophilic attack. nih.gov

Computational studies on nitrobenzene (B124822) have shown that its electronic structure is complex, often requiring advanced methods like CASSCF and MS-CASPT2 for high accuracy. nih.gov However, DFT calculations reliably predict the nature of the frontier orbitals for qualitative analysis. The HOMO-LUMO gap for similar compounds is typically in the range of 4-5 eV. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Indicates electron-donating capability; site for electrophilic attack. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Indicates electron-accepting capability; site for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Determines chemical reactivity and stability. |

| HOMO Location | Benzene ring, butoxy group | The most electron-rich regions. |

Note: Energy values are conceptual estimates based on related compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): This region, rich in electrons, is expected to be concentrated around the oxygen atoms of the nitro group. This is the most likely site for electrophilic attack. The oxygen of the butoxy group will also show some negative potential.

Positive Potential (Blue): This electron-deficient region is typically found around the hydrogen atoms of the benzene ring and the methyl group.

Neutral Potential (Green): This area represents regions of near-zero potential, often found over the carbon framework of the molecule. nih.gov

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations have been shown to provide vibrational frequencies and NMR chemical shifts that are in good agreement with experimental results after appropriate scaling. researchgate.netscirp.org

Vibrational Frequencies (IR/Raman): Theoretical frequency calculations are used to assign vibrational modes observed in Infrared (IR) and Raman spectra. For this compound, key predicted frequencies would include the symmetric and asymmetric stretching modes of the NO₂ group, which are very characteristic. scirp.org Other important vibrations include C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkage, and various ring deformation modes. Comparing calculated spectra with experimental ones helps confirm the molecular structure. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of H atoms on the benzene ring. scirp.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of H atoms on the butoxy and methyl groups. |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Asymmetric stretching of the N-O bonds. scirp.org |

| NO₂ Symmetric Stretch | 1340 - 1370 | Symmetric stretching of the N-O bonds. scirp.org |

| C-O-C Stretch (Ether) | 1200 - 1270 | Stretching of the ether linkage. |

Note: Ranges are based on DFT studies of similar nitroaromatic and ether compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. ucl.ac.uk The chemical environment of each nucleus, determined by the electronic structure, dictates its shielding and thus its chemical shift. For the title compound, distinct signals would be predicted for the aromatic protons, the protons of the butoxy chain at different positions (α, β, γ, δ), and the methyl protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.2 | 115 - 150 |

| Ring C-NO₂ | N/A | 145 - 150 |

| Ring C-O | N/A | 155 - 160 |

| Ring C-CH₃ | N/A | 135 - 140 |

| -OCH₂- | 3.9 - 4.1 | 68 - 72 |

| -CH₂- (Butoxy) | 1.5 - 1.9 | 25 - 35 |

| Ring -CH₃ | 2.3 - 2.5 | 20 - 22 |

Note: Values are estimates based on standard chemical shift tables and data for compounds like 4-nitrotoluene (B166481) and methyl 4-nitrobenzoate. sigmaaldrich.comchemicalbook.comchegg.com

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical chemistry is invaluable for exploring potential reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with transition states. For a substituted nitrobenzene like this compound, several reactions could be investigated computationally.

One common reaction is the reduction of the nitro group to an amine, a crucial step in the synthesis of many dyes and pharmaceuticals. Computational models can map the potential energy surface for this transformation, comparing different reagents and catalytic pathways to determine the most energetically favorable route.

Another area of interest is nucleophilic aromatic substitution (SₙAr). While the electron-donating butoxy and methyl groups generally deactivate the ring towards nucleophilic attack, the powerful electron-withdrawing nitro group can activate specific positions. quizlet.com Calculations can determine the activation energies for a nucleophile attacking the ring carbons, identifying the most likely substitution products. Studies on the SₙAr reactions of chloro-nitrobenzene derivatives show that the nitro group's position is critical for stabilizing the negatively charged intermediate (Meisenheimer complex), a key factor that can be quantified through transition state calculations. researchgate.net

Conformational Analysis and Intermolecular Interactions

The presence of the flexible butoxy group makes conformational analysis essential for understanding the properties of this compound. The rotation around the C(ring)-O and subsequent C-C single bonds in the butoxy chain gives rise to multiple conformers (rotamers) with different energies.

Computational methods can perform a systematic conformational search to identify the most stable structures. This involves rotating the dihedral angles of the flexible bonds and performing geometry optimization on each resulting structure. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. These analyses have been performed on similar flexible molecules to understand how conformation affects properties like crystal packing and biological activity. researchgate.net

Furthermore, calculations can model intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which are crucial in the solid state. researchgate.net Understanding these non-covalent interactions is key to predicting crystal structures and material properties. For this compound, weak hydrogen bonds between the hydrogen atoms of one molecule and the oxygen atoms of the nitro group of a neighboring molecule would be expected to play a role in its condensed-phase structure.

Solvation Effects on Molecular Properties and Reactivity

A comprehensive search of scholarly databases reveals no specific studies on the solvation effects on the molecular properties and reactivity of this compound. Theoretical investigations into how different solvents would influence its geometric parameters, electronic structure, and reactivity are not available.

Structure-Reactivity Relationship Studies

Potential Applications in Materials Science and Advanced Organic Synthesis

2-Butoxy-4-methyl-1-nitrobenzene as a Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups on the aromatic ring of this compound makes it a useful starting material for the synthesis of a range of more complex molecules. Its derivatives are key precursors to various important classes of organic compounds.

One of the most significant applications of nitroaromatic compounds in organic synthesis is their reduction to the corresponding anilines. The catalytic reduction of aromatic nitro compounds is a well-established and efficient method to produce phenylhydroxylamines and their derivatives, which are important chemical intermediates. mdpi.com This process can be achieved through catalytic hydrogenation using H₂ as a reductant or through catalytic hydrogen transfer with hydrogen donors like methanol (B129727). mdpi.com Electrocatalysis, photocatalysis, and biocatalysis have also been reported for the reduction of aromatic nitro compounds. mdpi.com

Specifically, this compound can be reduced to form 2-butoxy-4-methylaniline (B3148275). This transformation is a critical step as the resulting aniline (B41778) is a versatile building block for further synthetic modifications. The reduction of nitro compounds can be carried out in situ, followed by reductive amination to form various amine products, providing a one-pot procedure for amine synthesis. rsc.org

Table 1: Potential Catalytic Systems for the Reduction of this compound

| Catalyst System | Reductant/Hydrogen Source | Potential Advantages |

| Iron-based catalysts (e.g., Fe₂O₃/NGr@C) | Carbon monoxide (CO) | Utilizes a readily available and inexpensive metal. |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | High efficiency and selectivity under optimized conditions. |

| Iridium-based catalysts | Formic acid (HCO₂H) | Mild reaction conditions and good functional group tolerance. rsc.org |

| Bis(pinacolato)diboron (B₂(OH)₄) | In situ amine generation | Can be part of a one-pot reductive amination sequence. rsc.org |

This table is illustrative and based on general methods for nitroarene reduction.

The aniline derivative, 2-butoxy-4-methylaniline, obtained from the reduction of this compound, is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Many important classes of heterocycles, which are core structures in pharmaceuticals and functional materials, are synthesized from substituted anilines.

Benzimidazoles: These can be synthesized by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. indexcopernicus.com While 2-butoxy-4-methylaniline is not an o-phenylenediamine (B120857) itself, it can be a precursor to one through further functionalization. Alternatively, N-alkoxy-2H-benzimidazoles can be prepared from enamines derived from the condensation of 2-nitroanilines and aliphatic aldehydes. nih.gov

Quinoxalines: These are typically formed by the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov Similar to benzimidazoles, the synthesis of quinoxalines would require the conversion of 2-butoxy-4-methylaniline into a 1,2-diaminobenzene derivative. Quinoxaline derivatives are significant as they form the core of various antibiotics like echinomycin (B1671085) and are active against several transplantable tumors. sapub.org

Phenoxazines: These heterocycles can be synthesized through the oxidative condensation of o-aminophenols. researchgate.net The synthesis of phenoxazine (B87303) derivatives is of interest due to their applications in materials science, such as in organic light-emitting diodes and as photoredox catalysts. researchgate.netnih.gov The synthesis of a phenoxazine core from this compound would necessitate the introduction of a hydroxyl group ortho to the amino group in the corresponding aniline derivative.

Nitrobenzene (B124822) and its derivatives are important intermediates in the production of polymers. numberanalytics.com The reduction of nitrobenzene yields aniline, a key component in the manufacture of polyurethanes. numberanalytics.comwikipedia.org this compound, upon reduction to the corresponding aniline, can be functionalized to produce monomers for polymerization. The presence of the butoxy and methyl groups can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical properties.

Exploration in Functional Organic Materials (e.g., Dyes, Pigments, Liquid Crystals, Electronic Materials)

The electronic properties of this compound, arising from the combination of electron-donating and electron-withdrawing groups, make it and its derivatives interesting candidates for functional organic materials.

Dyes and Pigments: Azo dyes, which constitute a large class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govsphinxsai.com The aniline derived from this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. youtube.com The butoxy and methyl substituents would likely influence the color and solubility properties of the resulting dyes. The general route for synthesizing azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with nucleophiles like amino and hydroxy groups. sphinxsai.com

Liquid Crystals: The molecular shape and polarity of molecules are key factors in determining their liquid crystalline properties. Molecules with a calamitic (rod-like) or discotic shape often exhibit liquid crystal phases. researchgate.net The structure of this compound, with its substituted benzene (B151609) ring, could serve as a core for the design of new liquid crystalline materials. For instance, the introduction of a long alkoxy chain can promote the formation of smectic mesophases. nih.gov

Electronic Materials: Nitrobenzene and its derivatives are used in various specialized applications, including as solvents for electrophilic reagents and in Kerr cells due to a large Kerr constant. wikipedia.org The electronic properties of aromatic compounds can be tuned by the introduction of substituents. The amino and nitro groups, for example, have a significant effect on the electronic system of the benzene ring. rsc.org The specific substitution pattern of this compound could lead to derivatives with interesting electronic properties suitable for applications in materials science.

Catalytic and Ligand Design Considerations

The aniline derivative of this compound can serve as a ligand in transition metal catalysis. Substituted anilines are known to be effective ligands in various catalytic systems.

Ligand Design: Aniline derivatives can act as ligands for transition metals, influencing the catalytic activity and selectivity of the metal center. organic-chemistry.orgresearchgate.net For example, palladium complexes with aniline ligands have been shown to be highly active precatalysts for cross-coupling reactions. organic-chemistry.org The electronic and steric properties of the aniline ligand, which can be tuned by substituents like the butoxy and methyl groups, play a crucial role in the performance of the catalyst. organic-chemistry.org Palladium-catalyzed para-selective C-H olefination of aniline derivatives has been achieved using an S,O-ligand based catalyst. nih.gov

Catalytic Applications: Half-sandwich ruthenium(II) complexes containing substituted aniline derivatives have been investigated for their catalytic properties in transfer hydrogenation of ketones. researchgate.net The presence and position of substituents on the aniline ring can impact the catalytic activity. researchgate.net The aniline derived from this compound could be used to synthesize similar ruthenium complexes, potentially exhibiting unique catalytic performance due to its specific substitution pattern.

Environmental Behavior and Degradation Pathways of 2 Butoxy 4 Methyl 1 Nitrobenzene

Photodegradation Mechanisms and Kinetics

Photodegradation is a key process that can break down chemical compounds in the environment through the action of sunlight. For nitroaromatic compounds like 2-Butoxy-4-methyl-1-nitrobenzene, photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. nih.govnih.gov

Direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates. nih.gov The primary mechanism often involves the electronic excitation of the nitro group, which can lead to a nitro-nitrite rearrangement. nih.gov This can be followed by the generation of hydroxyl radicals (•OH), which are highly reactive and can further attack the aromatic ring. nih.gov Studies on nitrobenzene (B124822) have shown that direct photolysis can produce nitrophenols, nitrohydroquinone, and nitrosobenzene (B162901) as intermediates. nih.gov The presence of substituents like the butoxy and methyl groups on the benzene (B151609) ring of this compound is expected to influence the rate and products of photodegradation. The butoxy group, being an electron-donating group, may alter the electron distribution in the aromatic ring and affect its susceptibility to photochemical attack.

Further research is needed to determine the specific photodegradation rate constants and to identify the full range of photoproducts for this compound to accurately predict its persistence in sunlit environments.

Biodegradation Pathways and Metabolite Identification

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of many pollutants from the environment. nih.govnih.gov Nitroaromatic compounds can be biodegraded under both aerobic and anaerobic conditions, with the specific pathways and resulting metabolites depending on the microbial communities present and the environmental conditions. nih.govnih.govresearchgate.net

Under aerobic conditions, the biodegradation of nitroaromatic compounds can proceed through two main initial strategies: oxidation or reduction. nih.govnih.gov Oxidative pathways often involve the action of monooxygenase or dioxygenase enzymes, which can hydroxylate the aromatic ring and lead to the elimination of the nitro group as nitrite. nih.govnih.gov For nitrobenzene, a common pathway involves initial dioxygenation to form a diol, which is then further metabolized. researchgate.net The presence of the butoxy and methyl groups on this compound would likely influence the position of enzymatic attack and the subsequent metabolites.

Reductive pathways, which are common under both aerobic and anaerobic conditions, typically begin with the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govnih.gov The resulting aminophenol or related compounds can then undergo ring cleavage. nih.gov

Under anaerobic conditions, the reduction of the nitro group is the predominant initial step. nih.govnih.gov The resulting aromatic amine may be more persistent under anaerobic conditions or may be susceptible to further transformation, such as polymerization or binding to soil organic matter. nih.gov

While specific studies on the biodegradation of this compound are not available, based on the degradation of other substituted nitroaromatics, a plausible pathway would involve the initial reduction of the nitro group to form 2-butoxy-4-methylaniline (B3148275). This could be followed by further degradation, potentially involving the cleavage of the ether bond of the butoxy group and hydroxylation of the aromatic ring, eventually leading to ring fission.

The identification of metabolites is crucial for understanding the complete degradation pathway and for assessing the potential formation of more toxic or persistent transformation products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for this purpose.

Table 1: Plausible Biodegradation Metabolites of this compound

| Parent Compound | Plausible Intermediate Metabolites | Potential End Products of Initial Transformation |

| This compound | 2-Butoxy-4-methyl-1-nitrosobenzene | 2-Butoxy-4-methylaniline |

| 2-Butoxy-4-methyl-1-hydroxylaminobenzene | ||

| Hydroxylated derivatives |

This table presents hypothetical metabolites based on known biodegradation pathways of similar compounds. Experimental verification is required.

Hydrolytic Stability and Transformation in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is an important factor in determining its persistence in aquatic environments.

Nitroaromatic compounds, including nitrobenzene, are generally considered to be resistant to hydrolysis under typical environmental conditions (pH 5-9 and ambient temperatures). rsc.orgnih.gov The carbon-nitrogen bond of the nitro group is strong and not easily cleaved by water. Similarly, the ether linkage in the butoxy group is generally stable to hydrolysis under neutral pH conditions.

However, under strongly alkaline conditions (high pH), nucleophilic aromatic substitution can occur, where the nitro group can be displaced by a hydroxyl group, leading to the formation of the corresponding nitrophenol. rsc.org Research on the alkaline hydrolysis of substituted nitrobenzenes has shown that the rate of this reaction is influenced by the nature and position of other substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to enhance the rate of hydrolysis, while electron-donating groups, such as the methyl and butoxy groups in this compound, would be expected to decrease the rate of alkaline hydrolysis compared to unsubstituted nitrobenzene. quora.com

Given the general stability of the nitroaromatic and ether functional groups to hydrolysis under environmentally relevant conditions, it is expected that this compound would be hydrolytically stable in most natural aquatic environments. Significant hydrolysis would likely only occur in highly alkaline industrial wastewaters.

Table 2: Predicted Hydrolytic Stability of this compound

| Environmental Condition | Predicted Hydrolytic Stability | Rationale |

| Neutral pH (pH 7) | High | The C-NO₂ and C-O-C bonds are generally resistant to neutral hydrolysis. |

| Acidic pH (pH < 7) | High | The functional groups are not typically susceptible to acid-catalyzed hydrolysis under environmental conditions. |

| Alkaline pH (pH > 9) | Moderate to Low | Potential for nucleophilic aromatic substitution, although the rate is likely slow due to electron-donating substituents. rsc.org |

This table provides a qualitative prediction based on the known chemistry of similar compounds. Specific kinetic studies are needed for quantitative assessment.

Sorption and Desorption Phenomena in Environmental Matrices

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a key factor controlling its mobility, bioavailability, and ultimate fate in the environment. nih.govchemsafetypro.com The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) or, when normalized to the organic carbon content of the soil, the organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.comecetoc.org

For non-ionic organic compounds like this compound, sorption to soil and sediment is primarily driven by partitioning into the soil organic matter. nih.gov The hydrophobicity of the compound, often estimated by its octanol-water partition coefficient (Kow), is a major determinant of the strength of sorption. The presence of the butoxy group, a relatively nonpolar alkyl chain, and the methyl group would increase the hydrophobicity of the molecule compared to nitrobenzene, suggesting that this compound would have a greater tendency to sorb to soil and sediment.

The Koc value can be estimated using quantitative structure-activity relationships (QSARs) based on the Kow value or other molecular descriptors. nih.gov While a measured Koc for this compound is not available, its structural features suggest a moderate to high sorption potential.

Desorption is the reverse process of sorption, where the chemical is released from the solid phase back into the water. Hysteresis is often observed in sorption-desorption processes, meaning that desorption is slower or less complete than sorption. This can lead to the sequestration of the chemical in the soil or sediment, reducing its bioavailability for degradation and its mobility in the environment.

Table 3: Predicted Sorption Behavior of this compound

| Environmental Matrix | Predicted Sorption Potential | Primary Sorption Mechanism |

| Sandy Soil (low organic carbon) | Low to Moderate | Hydrophobic partitioning to the limited organic matter. |

| Clay Soil (low organic carbon) | Moderate | In addition to hydrophobic partitioning, potential interactions with clay mineral surfaces. |

| High Organic Matter Soil/Sediment | High | Strong hydrophobic partitioning into the abundant organic matter. |

These predictions are based on general principles of sorption for non-ionic organic compounds. Site-specific soil properties will significantly influence the actual sorption behavior.

Volatilization and Atmospheric Fate Modeling

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. epa.gov For a chemical in water, the tendency to volatilize is described by its Henry's Law constant, which relates the concentration of the chemical in the air to its concentration in the water at equilibrium. asianpubs.orgnist.govepa.govnist.gov A higher Henry's Law constant indicates a greater tendency to volatilize.

The vapor pressure of a chemical is another important property that influences its volatilization from soil and other surfaces. epa.gov Compounds with higher vapor pressures tend to volatilize more readily.

Once in the atmosphere, the fate of this compound would be governed by processes such as atmospheric transport, photolysis, and reaction with atmospheric oxidants like the hydroxyl radical (•OH). epa.govwiley.com The rate of reaction with •OH is a key determinant of the atmospheric lifetime of an organic compound.